molecular formula C8H13N3O2 B3005769 2-[(1-Propylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-10-7

2-[(1-Propylpyrazol-4-yl)amino]acetic acid

Cat. No.: B3005769
CAS No.: 2247207-10-7
M. Wt: 183.211
InChI Key: YSXGDAXTWAFVFG-UHFFFAOYSA-N
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Description

2-[(1-Propylpyrazol-4-yl)amino]acetic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a propyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Propylpyrazol-4-yl)amino]acetic acid typically involves the following steps:

    Formation of 1-Propylpyrazole: This can be achieved by reacting 1-propylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.

    Amination: The 1-propylpyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the aminoacetic acid group.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially forming hydrazine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Bases: Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studying biochemical pathways involving pyrazole derivatives.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry:

    Agriculture: Potential use as a herbicide or pesticide due to its bioactivity.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Propylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Propylpyrazole: Lacks the aminoacetic acid group, making it less versatile in biochemical applications.

    2-[(1-Methylpyrazol-4-yl)amino]acetic Acid: Similar structure but with a methyl group instead of a propyl group, which can affect its reactivity and biological activity.

    Pyrazole-4-carboxylic Acid: Contains a carboxylic acid group instead of an aminoacetic acid group, leading to different chemical properties and applications.

Uniqueness: 2-[(1-Propylpyrazol-4-yl)amino]acetic acid is unique due to its specific combination of a propyl-substituted pyrazole ring and an aminoacetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-[(1-propylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-11-6-7(4-10-11)9-5-8(12)13/h4,6,9H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGDAXTWAFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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